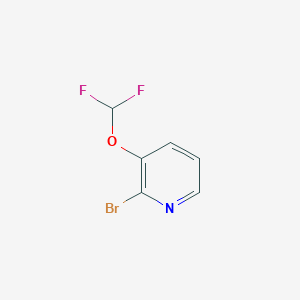
2-溴-3-(二氟甲氧基)吡啶
概述
描述
2-Bromo-3-(difluoromethoxy)pyridine is a chemical compound with the CAS number 947249-27-6 . It has a molecular weight of 224 and is a light yellow to yellow liquid .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-(difluoromethoxy)pyridine is 1S/C6H4BrF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Bromo-3-(difluoromethoxy)pyridine is a light yellow to yellow liquid . It has a molecular weight of 224 and is stored in a refrigerator . The compound is shipped at room temperature .科学研究应用
有机合成
2-溴-3-(二氟甲氧基)吡啶: 是有机合成中宝贵的砌块。 它用于交叉偶联反应,形成 C-N 键 。其溴和二氟甲氧基基团使其成为将吡啶部分引入较大分子中的一种通用试剂,这对于开发药物和农药至关重要。
纳米技术
在纳米技术领域,这种化合物在量子点的合成中得到应用。这些是半导体纳米晶体,由于其独特的光学性质,在电子和光子器件中具有潜在的应用。
放射性药物开发
2-溴-3-(二氟甲氧基)吡啶中存在溴原子使其成为放射性标记的候选者。这一过程对于开发用于医学成像技术(如正电子发射断层扫描 (PET))的放射性药物至关重要。
材料科学
这种化合物用于材料科学研究,特别是在先进电池科学和受控环境解决方案的开发中 。其化学性质可以影响具有特定电化学特性的材料的合成。
分析化学
2-溴-3-(二氟甲氧基)吡啶: 在分析化学中发挥作用,用作各种色谱和质谱方法中的标准品或试剂 。它有助于识别和定量复杂混合物。
环境科学
在环境科学中,该化合物参与与污染物降解相关的研究。 它的反应性可以被用来模拟有机污染物的环境分解过程 。
生物化学
该化合物与生物分子的相互作用在生物化学中引起兴趣。 它可以用于研究酶抑制和受体结合,这对了解代谢途径和设计药物至关重要 。
药物研究
最后,2-溴-3-(二氟甲氧基)吡啶在药物研究中具有重要意义。 它用于合成候选药物,特别是那些靶向神经系统疾病的药物,因为它能够穿过血脑屏障 。
安全和危害
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing mist/vapours/spray, wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .
未来方向
属性
IUPAC Name |
2-bromo-3-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKYTOQKHIJDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947249-27-6 | |
| Record name | 2-Bromo-3-(difluoromethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




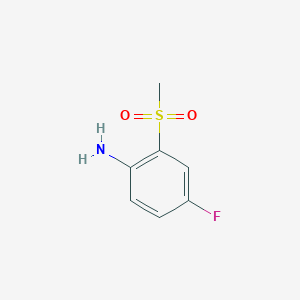
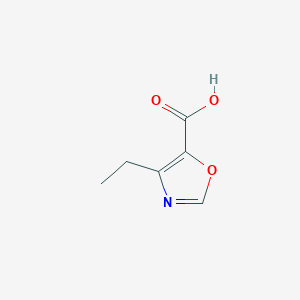
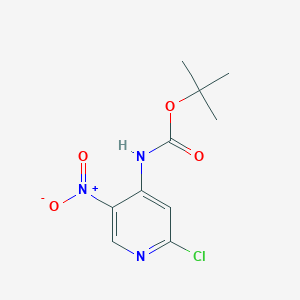
![(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride](/img/structure/B1442265.png)
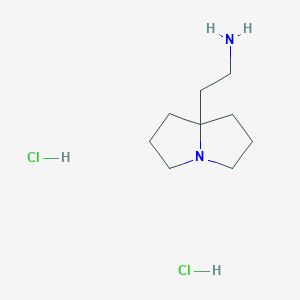

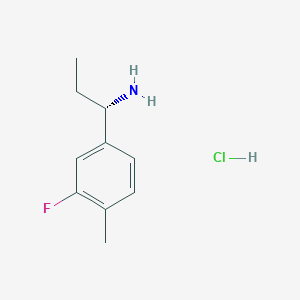


![1-[Isopropyl(methyl)amino]acetone hydrochloride](/img/structure/B1442277.png)
